

A Technical Guide to Trimethyl-betacyclodextrin: Properties and Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Trimethyl-beta-cyclodextrin	
Cat. No.:	B025662	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from the enzymatic degradation of starch. [1] Composed of α -(1,4) linked glucopyranose subunits, their unique toroidal structure features a hydrophilic exterior and a hydrophobic inner cavity. This architecture allows them to form non-covalent "host-guest" inclusion complexes with a wide variety of poorly soluble molecules, making them invaluable excipients in the pharmaceutical industry. [2][3]

The most common native cyclodextrin, beta-cyclodextrin (β -CD), is composed of seven glucose units. While its cavity size is suitable for encapsulating many drug molecules, its application is often hampered by relatively low aqueous solubility (\sim 1.85 g/100 mL), a result of a rigid structure stabilized by intramolecular hydrogen bonding.[4][5] To overcome this limitation, chemical modification of the hydroxyl groups is employed.

Heptakis(2,3,6-tri-O-methyl)- β -cyclodextrin, commonly known as **trimethyl-beta-cyclodextrin** (TMB- β -CD), is a derivative where all 21 hydroxyl groups of β -CD have been methylated. This modification disrupts the intramolecular hydrogen bonding, significantly enhancing its aqueous solubility and modifying its complexation characteristics. This guide provides an in-depth overview of the core properties, aqueous solubility, synthesis, and characterization of TMB- β -CD for professionals in research and drug development.



Core Physicochemical Properties

TMB-β-CD is a well-defined, single-isomer derivative, unlike many other methylated cyclodextrins which are often random mixtures.[6] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Synonyms	Heptakis(2,3,6-tri-O-methyl)-β- cyclodextrin, TRIMEB	[7][8]
CAS Number	55216-11-0	[9]
Molecular Formula	C63H112O35	[9]
Molecular Weight	1429.5 g/mol	[9]
Appearance	White to off-white crystalline powder	[10]
Melting Point	170-178 °C	[11]
Optical Rotation	+155.0 to +165.0 deg (c=1, CHCl ₃)	[10]
Structure	Seven α-1,4-linked 2,3,6-tri-O- methyl-D-glucopyranose units	[7]

Aqueous Solubility and Dissolution

The primary advantage of TMB- β -CD over its parent molecule is its significantly increased solubility in water. Methylation of the hydroxyl groups breaks the intramolecular hydrogen bond network that limits the solubility of native β -CD.[5]

However, the dissolution of methylated cyclodextrins in water is an exothermic process. This results in an unusual inverse relationship between solubility and temperature; TMB- β -CD is more soluble in cold water than in hot water. This property can be utilized during purification processes.



Solvent	Solubility (at 25 °C unless noted)	Reference(s)
Water	31 g / 100 mL (31%)	[4]
Methanol	Soluble	[12]
Dimethylformamide (DMF)	Soluble	[12]
Acetone	Insoluble	[12]
Chloroform	Insoluble	[12]

Synthesis and Purification

The synthesis of TMB- β -CD involves the exhaustive methylation of all primary and secondary hydroxyl groups of β -cyclodextrin. A common and effective method utilizes a strong base and a methylating agent in an anhydrous organic solvent.

Experimental Protocol: Per-methylation of β-Cyclodextrin

This protocol is adapted from a standard laboratory procedure for synthesizing TMB-β-CD.[7]

- Dissolution: Dissolve 5.68 g (5 mmol) of anhydrous β-cyclodextrin in 150 mL of dry dimethylformamide (DMF) in a flask equipped with a stirrer.
- Base Addition: Add 21 g of powdered sodium hydroxide to the solution.
- Methylation: While stirring vigorously, slowly add 40 mL of dimethyl sulfate (Me₂SO₄) dropwise to the mixture. The reaction is exothermic and should be controlled.
- Reaction: Continue stirring the reaction mixture for 48 hours at room temperature.
- Quenching: Carefully decompose the excess dimethyl sulfate by adding 50 mL of ammonium hydroxide (NH₄OH) and stirring for an additional 4 hours.
- Isolation: Remove the solvent and water under vacuum.





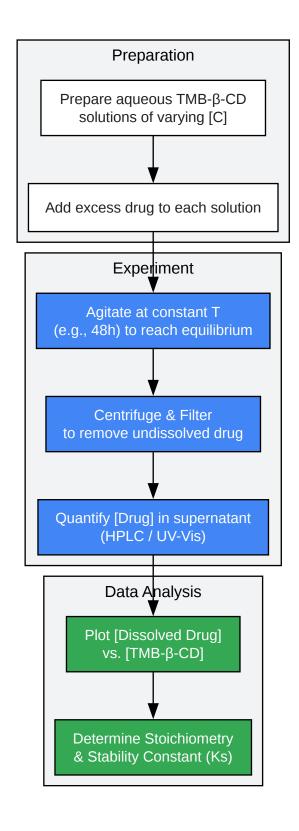


• Purification: Perform a continuous solid-liquid extraction with chloroform to isolate the final product, TMB-β-CD. The expected yield is approximately 90%.









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- To cite this document: BenchChem. [A Technical Guide to Trimethyl-beta-cyclodextrin: Properties and Aqueous Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025662#trimethyl-beta-cyclodextrin-properties-and-solubility-in-aqueous-solutions]

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